1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-
Overview
Description
1-Azaspiro(55)undec-7-ene, 1-(phenylmethyl)- is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring systemIts molecular formula is C17H23N, and it has a molecular weight of 241.37 g/mol.
Preparation Methods
The synthesis of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the reaction of a suitable precursor with a nitrogen-containing reagent under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require precise control over reaction parameters and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used. For example, in medicinal applications, it may bind to a receptor and alter its activity, leading to therapeutic effects .
Comparison with Similar Compounds
1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- can be compared with other spirocyclic compounds, such as:
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene: This compound has a similar spirocyclic structure but with different substituents, leading to variations in its chemical and biological properties.
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached, which can significantly impact their reactivity and applications.
The uniqueness of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- lies in its specific combination of the spirocyclic structure and the phenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-1-azaspiro[5.5]undec-10-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGQNWBLGYSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000107 | |
Record name | 1-Benzyl-1-azaspiro[5.5]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86817-85-8, 78877-17-5 | |
Record name | 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086817858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1-azaspiro[5.5]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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